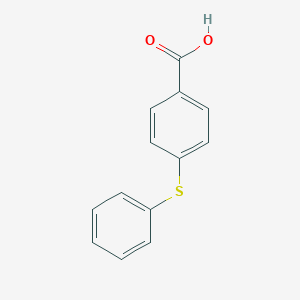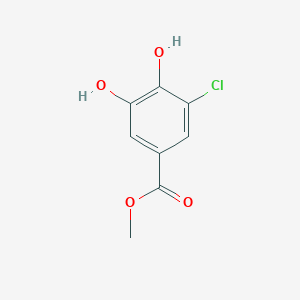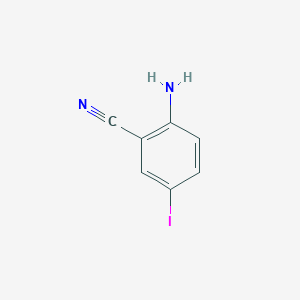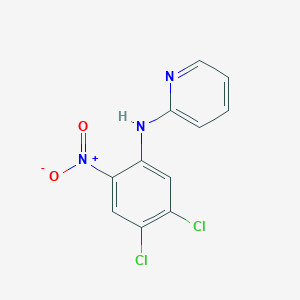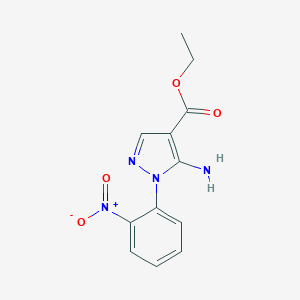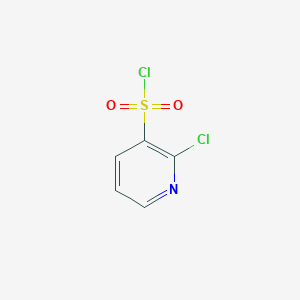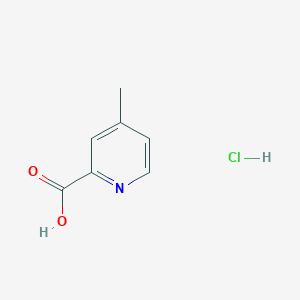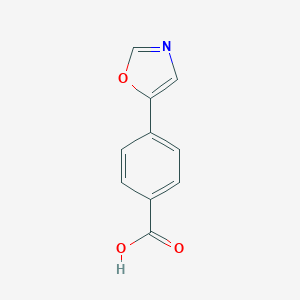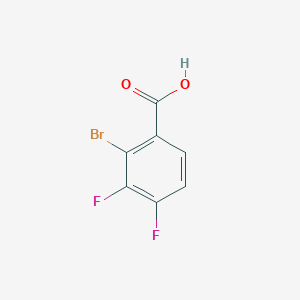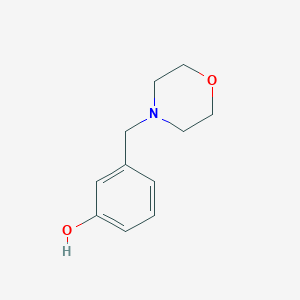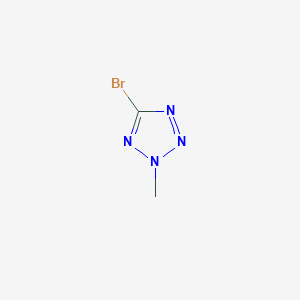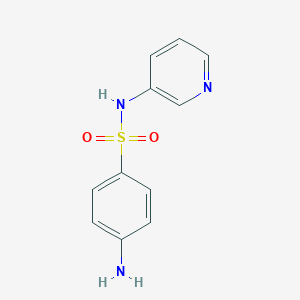
2,3,6,7-Tétrakis(2-cyanoéthylthio)tétrathiafulvalène
Vue d'ensemble
Description
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (CAS# 132765-36-7) is a compound with charge-transfer properties, making it a suitable candidate for the preparation of conductive single nanowires .
Synthesis Analysis
The synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene involves the use of the protected TTF tetrathiolate . The compound has been synthesized and characterized in several studies .Molecular Structure Analysis
The centrosymmetric title compound, C18H16N4S8, has a planar structure, with the exception of the four cyanoethyl groups. The three-dimensional network is stabilized by a variety of S…S and S…C interactions .Chemical Reactions Analysis
The compound has been used in the preparation of a series of four isostructural polymeric salts with paramagnetic (Co II, Mn II) and diamagnetic (Zn II, Cd II) ions, together with BF 4− or ClO 4− anions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 544.9 g/mol . It has a planar structure, with the exception of the four cyanoethyl groups .Applications De Recherche Scientifique
Nanofils conducteurs uniques
“2,3,6,7-Tétrakis(2-cyanoéthylthio)tétrathiafulvalène” présente des propriétés de transfert de charge, ce qui en fait un candidat approprié pour la préparation de nanofils conducteurs uniques . Ces nanofils peuvent être utilisés dans diverses applications telles que la nanoélectronique, les capteurs et d'autres dispositifs à l'échelle nanométrique.
Conducteurs moléculaires
Ce composé est également utilisé dans le domaine des conducteurs moléculaires . Les conducteurs moléculaires sont des matériaux composés de molécules organiques qui présentent une conductivité électrique. Ils présentent des applications potentielles dans l'électronique organique et la spintronique.
Recherche en protéomique
Il est utilisé comme un biochimique pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé pour étudier les interactions protéiques, identifier les protéines présentant des modifications et comprendre la machinerie protéique de la cellule.
Électronique organique
En raison de ses propriétés de transfert de charge, ce composé peut être utilisé dans l'électronique organique . L'électronique organique utilise des matériaux organiques (à base de carbone) pour créer des dispositifs électroniques. Ce composé pourrait être utilisé dans la fabrication de diodes électroluminescentes organiques (OLED), de photovoltaïques organiques et de transistors à effet de champ organiques (OFET).
Spintronique
La spintronique est un domaine émergent qui vise à utiliser le spin des électrons pour les dispositifs électroniques. Les propriétés de transfert de charge du “this compound” en font un candidat potentiel pour une utilisation dans des dispositifs spintroniques .
Ligands
Ce composé peut également être utilisé comme ligand . Les ligands sont des ions ou des molécules qui se lient à un atome métallique central pour former un complexe de coordination. Ces complexes ont diverses applications dans la catalyse, la science des matériaux, la médecine et plus encore.
Mécanisme D'action
Target of Action
It is known that the compound has charge-transfer properties , which suggests that it may interact with targets that can accept or donate electrons.
Mode of Action
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene interacts with its targets through its charge-transfer properties . This means that it can donate or accept electrons, leading to changes in the electrical properties of the target. The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Given its charge-transfer properties , it is likely that it affects pathways involving electron transfer reactions. These could include redox reactions, energy production pathways, and signal transduction pathways, among others.
Result of Action
The molecular and cellular effects of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene’s action would depend on the specific targets and pathways it affects. Given its charge-transfer properties , it could potentially alter the electrical properties of cells or molecules, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene. Factors such as temperature, pH, and the presence of other molecules could affect its charge-transfer properties and hence its interaction with targets.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene has a number of advantages for use in lab experiments. It is a highly conjugated molecule, which makes it an ideal material for use in imaging and sensing applications. In addition, it has a high fluorescence quantum yield, which makes it an ideal material for use in drug delivery systems. However, 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene is not without its limitations. It is a synthetic molecule, which means that it is not naturally occurring and must be synthesized in the laboratory. In addition, it is not as stable as some other materials, and its fluorescence can be affected by environmental factors such as temperature and humidity.
Orientations Futures
Due to its unique properties, 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene has a wide range of potential applications in scientific research. Some of the possible future directions for 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene research include:
1. Investigating the use of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene as a fluorescent probe for protein binding and cellular imaging applications.
2. Exploring the potential of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in drug delivery systems.
3. Developing new methods for synthesizing 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene in high yields.
4. Investigating the effects of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene on cell viability and gene expression.
5. Exploring the potential of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in organic light-emitting diodes (OLEDs).
6. Developing new methods for incorporating 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene into materials for energy harvesting applications.
7. Investigating the use of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in biosensors.
8. Exploring the potential of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in solar cells.
9. Investigating the use of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in biocatalysis applications.
10. Exploring the potential of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene for use in nanomaterials.
Méthodes De Synthèse
2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Stille reaction. In the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction is used to form the desired product. This reaction involves the use of a palladium catalyst, a boronic acid, and an organohalide. The Stille reaction, on the other hand, is a palladium-catalyzed coupling reaction that utilizes a stannane as the coupling partner. This reaction requires a palladium catalyst, a stannane, and an organohalide. Both reactions can be used to synthesize 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene in good yields.
Propriétés
IUPAC Name |
3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNXHINRTQFOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453682 | |
| Record name | AGN-PC-0NF8A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132765-36-7 | |
| Record name | 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132765-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0NF8A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of TCE-TTF contribute to its ability to form coordination polymers?
A1: TCE-TTF possesses four cyanoethylthio groups extending from its central tetrathiafulvalene core. [] These nitrile groups readily coordinate with metal ions, enabling the formation of extended two-dimensional network structures. [] Additionally, short interplanar S···S interactions between TCE-TTF molecules in adjacent layers introduce a third dimension to the resulting polymers. [] This ability to form well-defined coordination polymers makes TCE-TTF a promising building block for functional materials.
Q2: What is the oxidation state of TCE-TTF in the studied coordination polymers, and how does this impact their electrical conductivity?
A2: Spectroscopic studies, supported by theoretical calculations, confirm that TCE-TTF exists in a fully oxidized state within the investigated coordination polymers. [] This oxidation leads to the formation of a radical cation species, TCE-TTF•+, which contributes to the semiconducting behavior observed in these materials. []
Q3: Is there evidence of intermolecular interactions between TCE-TTF molecules within the coordination polymers?
A3: Yes, vibrational spectroscopic analyses, particularly focusing on the C=C stretching modes, suggest the presence of electron-molecular vibration coupling (EMV) between TCE-TTF molecules. [] This observation implies charge transfer interactions occur between TCE-TTF units belonging to neighboring polymeric chains. [] Such interactions are crucial for understanding the electronic properties of these materials.
Q4: Are there any analytical techniques particularly useful for characterizing TCE-TTF and its coordination polymers?
A4: Beyond the standard spectroscopic methods like infrared and Raman spectroscopy, researchers utilize electrochemical techniques to study the redox behavior of TCE-TTF and its derivatives. [] These techniques help understand how readily the molecule can donate or accept electrons, a crucial aspect influencing its functionality in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


